molecular formula C17H27BN2O4 B599243 tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1309981-41-6

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B599243
CAS No.: 1309981-41-6
M. Wt: 334.223
InChI Key: XKTAPHBEFGWOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure
The compound tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1309981-41-6) is a pyridine-based boronic ester with the molecular formula C₁₇H₂₇BN₂O₄ and a molecular weight of 334.23 g/mol . Its structure features:

  • A pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.
  • A 6-methyl substituent on the pyridine ring.
  • A tert-butyl carbamate group at the 3-position, providing steric protection and enhancing solubility in organic solvents.

Applications and Synthetic Relevance
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds between aryl halides and boronic esters . Its stability under diverse reaction conditions and compatibility with transition-metal catalysts make it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

tert-butyl N-[6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-9-10-12(20-14(21)22-15(2,3)4)13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTAPHBEFGWOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694472
Record name tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-41-6
Record name tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into:

  • Pinacol boronate ester : Introduced via Miyaura borylation of a halogenated precursor.

  • tert-Butyl carbamate : Installed through carbamate formation from a primary amine.

  • 6-Methylpyridine scaffold : Provides the aromatic backbone for functionalization.

Stepwise Synthesis Protocols

Boc Protection of 3-Amino-6-Methylpyridin-2-ol

  • Reagents : 3-Amino-6-methylpyridin-2-ol, Boc anhydride, triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions :

    • Stir at 0°C under nitrogen for 30 minutes.

    • Warm to room temperature and react for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield : 85–92%.

Bromination at the 2-Position

  • Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF).

  • Conditions :

    • React at 80°C for 6 hours.

  • Purification : Column chromatography (hexane:ethyl acetate, 4:1).

  • Yield : 70–78%.

Reaction Setup

  • Reagents :

    • tert-Butyl (6-methyl-2-bromopyridin-3-yl)carbamate.

    • Bis(pinacolato)diboron (B₂Pin₂).

    • Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc), 1,4-dioxane.

  • Conditions :

    • Degas with nitrogen for 15 minutes.

    • Heat at 80°C for 18 hours.

Optimization Insights

  • Catalyst Loading : 5 mol% Pd(dppf)Cl₂ achieves >90% conversion.

  • Solvent Effects : 1,4-Dioxane outperforms THF in minimizing protodeboronation.

  • Base Role : KOAc neutralizes HBr, preventing catalyst poisoning.

Purification

  • Method : Silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Purity : >95% by HPLC.

  • Yield : 75–85%.

Comparative Analysis of Synthetic Methods

ParameterBoc Protection StepMiyaura Borylation Step
Catalyst NonePd(dppf)Cl₂
Temperature 0°C → RT80°C
Reaction Time 12 hours18 hours
Yield 85–92%75–85%
Key Challenge Over-brominationProtodeboronation

Mechanistic Insights

Boc Protection Mechanism

The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, facilitated by TEA as a base. The intermediate carbamate is stabilized by the electron-donating methyl group at the 6-position.

Miyaura Borylation Mechanism

Pd(0) undergoes oxidative addition with the aryl bromide, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester, with KOAc maintaining a neutral pH to prevent Pd aggregation.

Scalability and Industrial Considerations

Pilot-Scale Production

  • Batch Size : 10–50 kg.

  • Cost Drivers : Pd catalyst (40% of total cost), solvent recovery.

  • Throughput : 72 hours per batch, including purification.

Environmental Impact

  • E-Factor : 12.5 (kg waste/kg product), primarily from solvent use.

  • Mitigation Strategies : Switch to cyclopentyl methyl ether (CPME) as a greener solvent.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, Bpin), 1.52 (s, 9H, Boc), 2.45 (s, 3H, CH₃), 7.85 (d, J = 8.0 Hz, 1H), 8.20 (d, J = 8.0 Hz, 1H).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₇BN₂O₄⁺: 334.2056; found: 334.2059.

Purity Standards

  • HPLC : ≥98% (254 nm, C18 column, acetonitrile:water gradient).

  • Residual Pd : <10 ppm (ICP-MS).

Troubleshooting Common Issues

Low Borylation Yield

  • Cause : Protodeboronation due to trace water.

  • Fix : Use molecular sieves and rigorous solvent drying.

Carbamate Deprotection

  • Cause : Acidic impurities in THF.

  • Solution : Neutralize with aqueous NaHCO₃ during workup.

Emerging Methodologies

Continuous Flow Synthesis

  • Benefits : 50% reduction in reaction time, improved heat management.

  • Challenges : Clogging from Pd precipitates.

Photocatalytic Borylation

  • Catalyst : Ir(ppy)₃ under blue LED.

  • Advantage : 90% yield at 25°C, avoiding thermal degradation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Bases: Such as triethylamine for nucleophilic substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

Scientific Research Applications

tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.

    Material Science: Utilized in the development of new materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic ester group can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of proteasome inhibitors used in cancer therapy.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituent positions, functional groups, and molecular properties:

Compound Name (CAS) Substituent Positions & Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound (1309981-41-6) 2-Boronic ester, 3-tert-butyl carbamate, 6-methyl C₁₇H₂₇BN₂O₄ 334.23 Suzuki-Miyaura coupling; high stability in cross-coupling reactions.
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5-Boronic ester, 2-tert-butyl carbamate C₁₇H₂₇BN₂O₄ 334.23 Lower yield (44%) in synthesis; pyridin-2-yl orientation reduces steric hindrance during coupling.
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-yl)carbamate (2716849-15-7) 5-Boronic ester, 3-chloro, 2-tert-butyl carbamate C₁₆H₂₄BClN₂O₄ 354.64 Chlorine substituent enhances electrophilicity; used in halogen-directed coupling reactions.
tert-Butyl 5-methoxy-4-(dioxaborolan-2-yl)pyridin-3-ylcarbamate (FM-3196, 1105675-61-3) 4-Boronic ester, 5-methoxy, 3-tert-butyl carbamate C₁₇H₂₇BN₂O₅ 350.23 Methoxy group improves solubility; tested in medicinal chemistry for antimalarial activity .
N-(2-methoxy-5-(dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (1083327-58-5) 5-Boronic ester, 2-methoxy, 3-methanesulfonamide C₁₄H₂₂BN₂O₅S 341.21 Sulfonamide group introduces hydrogen-bonding capability; explored in kinase inhibitor development.

Research Findings and Trends

  • Catalytic Efficiency : Pd(dppf)Cl₂ is widely preferred for borylation due to its tolerance of steric bulk .
  • Solubility vs. Reactivity Trade-off : Methoxy groups improve solubility but may slow coupling rates compared to methyl or chloro substituents .
  • Emerging Applications : Boronic esters with heteroaromatic cores (e.g., pyridine) are increasingly used in PROTACs and covalent inhibitors .

Q & A

Q. What are the common synthetic routes and optimization strategies for this compound?

The synthesis typically involves:

  • Stepwise functionalization : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions .
  • Carbamate protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc anhydride) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
  • Yield optimization : Example yields from analogous compounds show 32–65% efficiency depending on halogen starting materials (chloro vs. bromo precursors) .

Key Table :

Halogen PrecursorReaction Yield (%)Catalyst System
Chloro-substituted32Pd(dppf)Cl₂
Bromo-substituted65Pd(OAc)₂/XPhos

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the dioxaborolane and carbamate groups. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while pyridine ring protons resonate between 6.8–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., DART) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈BN₂O₄: 353.21; observed: 353.19) .
  • Chromatography : HPLC purity >95% ensures suitability for downstream applications .

Q. What are the key functional groups and their reactivity?

  • Dioxaborolane : Participates in Suzuki-Miyaura cross-couplings with aryl halides, enabled by Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Carbamate : Base-sensitive; cleaved under acidic (HCl/EtOAc) or reductive (H₂/Pd-C) conditions to expose the amine .
  • Pyridine Ring : Directs electrophilic substitution at the 4-position and coordinates to metal catalysts .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligand enhances efficiency for sterically hindered substrates .
  • Solvent/Base Systems : Use toluene/EtOH (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .
  • Temperature Control : Reactions performed at 80–100°C for 12–24 hours achieve >90% conversion .

Example Protocol :

ParameterCondition
CatalystPd(OAc)₂ (2 mol%)
LigandXPhos (4 mol%)
BaseCsF (3 equiv)
SolventToluene/EtOH (3:1)
Temperature90°C, 18 h

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Comparative Analysis : Reference spectral data from structurally similar compounds (e.g., tert-butyl pyridinyl carbamates with varying substituents) .
  • DFT Calculations : Predict ¹³C chemical shifts using density functional theory (DFT) to verify experimental NMR assignments .

Q. How can computational methods predict reactivity in novel reaction environments?

  • Molecular Docking : Screen for potential biological targets (e.g., kinases) by simulating interactions with the pyridine and carbamate motifs .
  • Reactivity Simulations : Use DFT to model transition states for cross-coupling or hydrolysis pathways .
  • Solvent Effects : COSMO-RS calculations predict solubility and stability in polar vs. nonpolar solvents .

Q. What experimental precautions ensure compound stability during reactions?

  • Moisture Sensitivity : Store under nitrogen or argon; use anhydrous solvents for boron-containing intermediates .
  • Temperature Control : Avoid prolonged heating >100°C to prevent dioxaborolane decomposition .
  • Light Exposure : Protect from UV light to minimize carbamate degradation .

Q. How can biological activity be assessed in drug discovery contexts?

  • In Vitro Assays : Screen against enzyme targets (e.g., proteases) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify the pyridine methyl group or carbamate tert-butyl moiety to evaluate potency changes .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.